molecular formula C10H16O2 B175233 Ethyl 4-methylenecyclohexanecarboxylate CAS No. 145576-28-9

Ethyl 4-methylenecyclohexanecarboxylate

Cat. No.: B175233
CAS No.: 145576-28-9
M. Wt: 168.23 g/mol
InChI Key: DLVGFWIRQAUWDC-UHFFFAOYSA-N
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Description

Ethyl 4-methylenecyclohexanecarboxylate is an organic compound with the molecular formula C10H16O2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various fields, including pharmaceuticals, organic synthesis, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylenecyclohexanecarboxylate is commonly prepared through esterification under alkaline conditions. The process involves reacting 4-methylenecyclohexanecarboxylic acid with ethanol in the presence of a basic catalyst . The reaction produces this compound and water.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves continuous stirring and controlled temperature to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylenecyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-methylenecyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methylenecyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Ethyl 4-methylenecyclohexanecarboxylate is unique due to its methylene group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

ethyl 4-methylidenecyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVGFWIRQAUWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569137
Record name Ethyl 4-methylidenecyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145576-28-9
Record name Ethyl 4-methylidenecyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of MePh3PBr (37.1 g, 104 mmol) in THF (500 mL) at 0° C. was added slowly LDA (1.2 eq) over 1 h. The resulting orange solution was stirred for 30 min before ethyl 4-oxocyclohexanecarboxylate (16.1 g, 94.4 mmol) was added dropwise. The resulting suspension was warmed to rt and stirred overnight. A saturated NH4Cl (aq) was added and THF was removed. The aqueous residue was extracted with EtOAc (100 ml×3). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by passing through a short silica gel plug (hexanes/EtOAc 7:1). After being concentrated, ethyl 4-methylenecyclohexanecarboxylate was obtained as a pale yellow oil (12.1 g).
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16.1 g
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500 mL
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Synthesis routes and methods II

Procedure details

Methyltriphenylphosphonium bromide (34.1 g, 95.5 mmol) was placed in abs. diethyl ether (420 ml) under a nitrogen atmosphere. At 0° C., potassium tert-butylate (13.1 g, 113.1 mmol) was slowly added. After 30 min, again at 0° C., ethyl-4-oxocyclohexanecarboxylate (10.7 g, 62.9 mmol) was slowly added dropwise as a solution in diethyl ether (80 ml). The reaction mixture was stirred overnight at RT. For working up, the reaction mixture was cooled in an ice bath and mixed with sat. aq. NH4Cl solution (250 ml). The phases were separated and the aqueous phase was shaken out several times with EtOAc (3×200 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. The precipitate thus formed was removed by suction-filtration and dried overnight using a pump. The mother liquor was placed onto a glass frit filled with silica gel and flushed with ether/hexane (400 ml). The filtrate was concentrated and the residue not dried any further. 7.1 g (66% of the theoretical amount) of the desired product 4-methylenecyclohexane carboxylic acid ethyl ester were obtained.
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13.1 g
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10.7 g
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80 mL
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250 mL
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34.1 g
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420 mL
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Synthesis routes and methods III

Procedure details

4-Methylenecyclohexanecarboxylic acid ethyl ester is prepared from the Wittig reaction on ethyl 4-oxocyclohexanecarboxylate using Method 3. This ester is reduced to compound III-5 according to the following procedure: To a solution of lithium aluminum hydride (4.0 equiv) in diethyl ether (1.0 M with respect to hydride) is added ethyl 4-oxocyclohexanecarboxylate in diethyl ether (2.0 M with respect to ester). The reaction is heated to reflux for 2 h after which it is cooled in an ice bath and quenched with by subsequent additions of isopropanol, 50% NaOH in water, and water. The mixture is then filtered and the filter cake is washed with excess diethyl ether. The filtrate is then washed with water and brine, dried over sodium sulfate, and concentrated in vacuo to provide a clear oil that is used without further purification.
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Synthesis routes and methods IV

Procedure details

To a solution of (methyl)triphenylphosphonium bromide (5.18 g, 14.51 mmol) in THF (50 mL) at 0° C. was added n-butyllithium (9.07 mL, 14.51 mmol). The reaction mixture was stirred at 0° C. for 30 min. Ethyl 4-oxocyclohexanecarboxylate (1.9 g, 11.16 mmol) in THF (8 mL) was then added at 0° C. and the reaction was warmed to rt and stirred for 2 h. The reaction was quenched with sat′d aq. NH4Cl and diluted with EtOAc. The organic layer was washed with water and brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on SiO2 (0 to 50% EtOAc:hexanes) to afford the title compound (1.58 g, 84% yield) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 4.65 (s, 2H), 4.17-4.11 (m, 2H), 2.44 (tt, J=11.1, 3.8 Hz, 1H), 2.35 (dt, J=13.7, 4.0 Hz, 2H), 2.11-1.96 (m, 4H), 1.64-1.54 (m, 2H), 1.28-1.23 (m, 3H).
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1.9 g
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8 mL
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9.07 mL
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5.18 g
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catalyst
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50 mL
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solvent
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Yield
84%

Synthesis routes and methods V

Procedure details

This intermediate was prepared following the procedure described Compound 31a. As starting material ethyl 4-oxocyclohexane-1-carboxylate replaced 1,4-dioxaspiro[4.5]decan-8-one. After the usual work-up procedure, the residue was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 95:5 to 4:6) to give the title compound as a colorless oil. Yield: 68.7%.
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Yield
68.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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